

KIN112 as WH-4-023: A Kinase Inhibitor

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Compound Focus: WH-4-023

Cat. No.: S548126

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The primary alternative name for KIN112 is **WH-4-023**, a potent and orally active small-molecule inhibitor [1] [2].

- **Primary Targets:** It is a dual **Lck/Src** inhibitor with IC₅₀ values of 2 nM and 6 nM, respectively, in cell-free assays [1].
- **Secondary Targets:** It also potently inhibits the Salt-Inducible Kinase (SIK) family, with IC₅₀ values of 10 nM (SIK1), 22 nM (SIK2), and 60 nM (SIK3) [1].
- **Selectivity:** It demonstrates high selectivity, showing >300-fold selectivity against kinases like p38α and KDR [1].
- **Key Identifiers:**
 - **CAS Number:** 837422-57-8 [2]
 - **Molecular Formula:** C₃₂H₃₆N₆O₄ [2]
 - **Molecular Weight:** 568.67-568.68 g/mol [1] [2]
 - **Other Synonyms:** KIN001-112, **WH-4-023** [1]

The table below summarizes the anti-proliferative activity (IC₅₀ values) of **WH-4-023** across a panel of human cancer cell lines [1].

Cell Line	Cancer Type / Description	IC ₅₀ (μM)
LAMA-84	Chronic Myelogenous Leukemia	0.0000038
EoL-1-cell	Eosinophilic Leukemia	0.0000095
MEG-01	Megakaryoblastic Leukemia	0.0000163

Cell Line	Cancer Type / Description	IC ₅₀ (μM)
CTV-1	Acute Myeloid Leukemia	0.0000318
K-562	Chronic Myelogenous Leukemia	0.0001617
BV-173	Acute Lymphoblastic Leukemia	0.0005143
A704	Renal Adenocarcinoma	0.001268
NCI-SNU-16	Gastric Carcinoma	0.01572
LC-2-ad	Lung Adenocarcinoma	0.02033
A498	Renal Carcinoma	0.18945

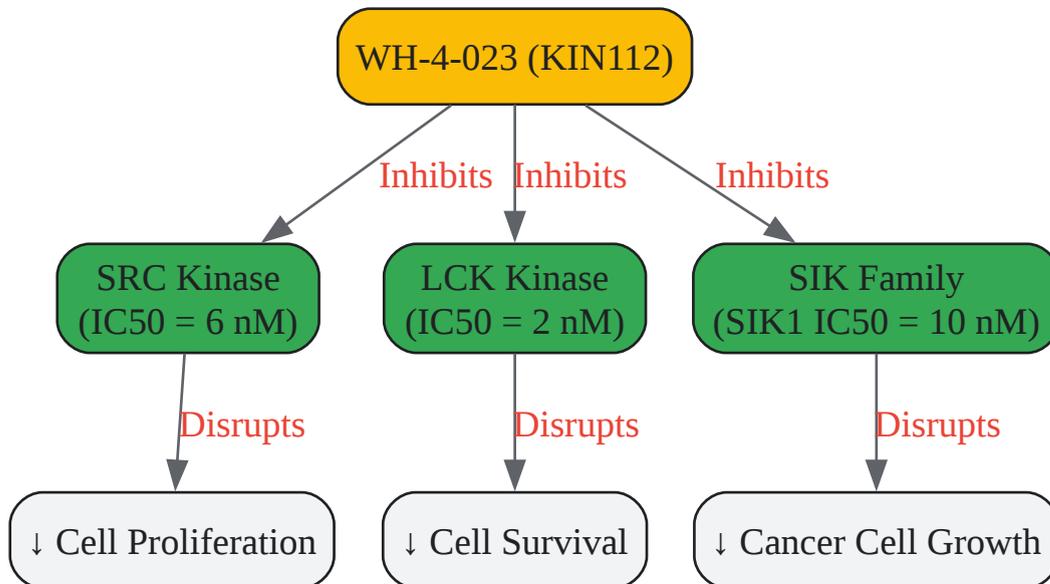
Experimental Protocol for Cell Viability Assay

The quantitative data in the table above was typically generated using standardized cell viability assays. Below is a general methodology for such an experiment, based on common practices [1] [3].

- **1. Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 μL of appropriate culture medium. Incubate overnight to allow cells to adhere and resume normal growth [3].
- **2. Compound Treatment:** Prepare a serial dilution of **WH-4-023** (e.g., from a 10 mM stock in DMSO). Add the compound to the cells at the desired concentration range. Include a negative control (e.g., medium with same concentration of DMSO) [3].
- **3. Incubation:** Incubate the treated cells for a defined period, typically **72 hours**, in a standard cell culture incubator (37°C, 5% CO₂) [1].
- **4. Viability Measurement:** After incubation, add 10 μL of a cell counting kit (CCK-8) solution to each well. The CCK-8 reagent contains WST-8, which is reduced by cellular dehydrogenases to an orange-colored formazan product. Continue incubation for 1-4 hours [3].
- **5. Data Acquisition and Analysis:** Measure the absorbance of the formazan product at **450 nm** using a microplate reader. The absorbance is directly proportional to the number of living cells. Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value using appropriate non-linear regression analysis [3].

WH-4-023 (KIN112) Mechanism and Signaling Pathway

WH-4-023 functions as a type I or type II ATP-competitive kinase inhibitor, binding to the hinge region of the kinase domain to block its activity [4]. The diagram below illustrates its core mechanism and downstream signaling effects.



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This diagram shows **WH-4-023** (KIN112) inhibits SRC/LCK and SIK kinases, disrupting cancer cell proliferation and survival pathways [1] [4].

Important Note on a Homonym Compound (YX-112)

It is crucial to distinguish **WH-4-023** from a different, recently developed compound also referred to as **YX-112** [3].

- **YX-112** is not a kinase inhibitor but a **PROTAC** (Proteolysis Targeting Chimera) molecule derived from the natural product Celastrol [3].
- Its mechanism of action is entirely different: it is designed to recruit an E3 ubiquitin ligase to specific target proteins, leading to their degradation by the proteasome. For YX-112, the primary targets identified are **CHEK1** and **PIK3R2** proteins [3].
- It shows potent anti-proliferative activity against triple-negative breast cancer **MDA-MB-231** cells, with an IC₅₀ of **0.32 ± 0.04 μM** [3].

Conclusion

In summary, for researchers seeking "KIN112":

- The main compound is the kinase inhibitor **WH-4-023 (KIN001-112)**.
- A distinct, novel PROTAC degrader named **YX-112** also exists.

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References

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